(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone
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Overview
Description
(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of organic compounds known as benzophenones. These compounds are characterized by a benzophenone core, which consists of two benzene rings connected by a ketone group. The presence of a bromine atom and a piperidine ring in its structure makes this compound unique and of interest in various fields of research.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as squalene-hopene cyclase .
Biochemical Pathways
Related compounds have been found to modulate the expression of downstream signaling molecules .
Result of Action
Related compounds have been found to inhibit cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone. For instance, the compound’s reaction with hydroxyl radicals has been documented, with an overall OH rate constant of 17.2822 E-12 cm3/molecule-sec and a half-life of 0.619 days . No ozone reaction has been estimated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 4-phenylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Bromobenzoyl chloride+4-Phenylpiperidine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated benzophenones with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, derivatives of this compound have been investigated for their potential pharmacological activities. These derivatives may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its brominated structure can impart flame-retardant properties to materials.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(p-tolyl)methanone
- (4-Bromophenyl)(3-methoxyphenyl)methanone
- (4-Bromophenyl)(morpholino)methanone
Uniqueness
Compared to similar compounds, (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone is unique due to the presence of the piperidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom and the piperidine ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-bromophenyl)-(4-phenylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c19-17-8-6-16(7-9-17)18(21)20-12-10-15(11-13-20)14-4-2-1-3-5-14/h1-9,15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZVAZGKXNPKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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